molecular formula C13H17ClN2O2 B6900493 N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide

Cat. No.: B6900493
M. Wt: 268.74 g/mol
InChI Key: VSWDPFHXDVNIBA-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide is a synthetic organic compound. It is characterized by the presence of a chloro-substituted aromatic ring, an oxazolidine ring, and an acetamide group. Compounds with such structures are often explored for their potential biological activities and applications in various fields.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-9-6-10(2)13(11(14)7-9)15-12(17)8-16-4-3-5-18-16/h6-7H,3-5,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWDPFHXDVNIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CN2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide typically involves the following steps:

    Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amino alcohol with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the acetamide group: This step involves the reaction of the oxazolidine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

    Chlorination and methylation of the aromatic ring: The aromatic ring can be chlorinated using reagents like thionyl chloride or sulfuryl chloride, followed by methylation using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the aromatic ring, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions could target the oxazolidine ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The chloro group on the aromatic ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration as a potential pharmaceutical agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolidine ring could be involved in binding interactions, while the aromatic and acetamide groups may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide
  • N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)propionamide
  • N-(2-bromo-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide

Comparison

Compared to similar compounds, N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide may exhibit unique properties due to the specific positioning of the chloro and methyl groups on the aromatic ring. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

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